molecular formula C6H4D10N2 B1148734 1,4-CYCLOHEXANE-D10-DIAMINE CAS No. 1219802-80-8

1,4-CYCLOHEXANE-D10-DIAMINE

Cat. No.: B1148734
CAS No.: 1219802-80-8
M. Wt: 124.25
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Description

Molecular Structure and Nomenclature

1,4-Cyclohexane-D10-diamine possesses a six-membered saturated carbocyclic ring structure with two amino groups positioned at the 1 and 4 carbon atoms, complemented by ten deuterium atoms strategically incorporated throughout the molecular framework. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the designation "D10" indicating the presence of ten deuterium substitutions within the molecular structure. The complete chemical name is 1,2,2,3,3,4,5,5,6,6-decadeuteriocyclohexane-1,4-diamine, which precisely identifies the positions of deuterium incorporation.

The molecular formula C6D10H4N2 reveals the specific isotopic composition, where ten hydrogen atoms of the parent compound have been replaced with deuterium atoms. The structural arrangement maintains the characteristic chair conformation of cyclohexane derivatives, with the amino groups occupying axial or equatorial positions depending on the stereoisomeric configuration. The deuterium atoms are distributed across the methylene carbons of the cyclohexane ring, creating a fully deuterated aliphatic framework while preserving the amino functionalities.

The compound's International Chemical Identifier (InChI) designation is InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2/i1D2,2D2,3D2,4D2,5D,6D, which provides a standardized representation of the molecular connectivity and isotopic labeling pattern. This nomenclature system enables precise identification and differentiation from other cyclohexanediamine derivatives and isotopomers.

Physical and Chemical Properties

The incorporation of deuterium atoms significantly influences the physical and chemical properties of this compound compared to its protiated analog. The molecular weight increases from 114.19 for the standard compound to 124.25 for the deuterated derivative, representing a mass enhancement of approximately 8.8%. This mass difference affects various physical properties including boiling point, density, and spectroscopic characteristics.

Property This compound Standard 1,4-Cyclohexanediamine
Molecular Weight 124.25 g/mol 114.19 g/mol
Molecular Formula C6D10H4N2 C6H14N2
Mass Shift +10 -
Isotopic Purity 98 atom % D -
Boiling Point Range 92-93 °C/18 mmHg 90 °C/22 Torr
Density 1.011 g/mL at 25 °C 0.95 g/mL

The deuterated compound exhibits enhanced density compared to the non-deuterated form, with reported values of 1.011 g/mL at 25 degrees Celsius versus 0.95 g/mL for the standard material. This density increase reflects the greater atomic mass of deuterium compared to hydrogen. The boiling point characteristics also demonstrate subtle modifications, with the deuterated compound showing a boiling range of 92-93 degrees Celsius at 18 mmHg pressure.

The isotopic purity of commercial preparations typically achieves 98 atom percent deuterium, indicating minimal contamination with protiated species. This high level of isotopic enrichment ensures reliable performance in applications requiring precise isotopic labeling. The chemical reactivity patterns remain fundamentally similar to the parent compound, with the amino groups retaining their basic character and nucleophilic properties.

Isomeric Forms: cis/trans Configuration Analysis

This compound exists in two principal stereoisomeric forms: cis and trans configurations, which differ in the spatial orientation of the amino groups relative to the cyclohexane ring plane. These isomeric forms exhibit distinct physical and chemical properties, necessitating careful analysis and characterization for specific applications.

The cis isomer features both amino groups positioned on the same side of the cyclohexane ring, resulting in a more compact molecular geometry with potential for intramolecular interactions between the nitrogen centers. This configuration typically exhibits different solubility characteristics and crystal packing arrangements compared to the trans form. The trans isomer displays amino groups on opposite sides of the ring, creating a more extended molecular structure with reduced steric interactions between the functional groups.

Commercial preparations of this compound are typically supplied as cis/trans mixtures, reflecting the thermodynamic equilibrium between these forms under standard synthetic conditions. The distribution ratio between isomers depends on the specific preparation method and reaction conditions employed during synthesis. Separation of individual isomers requires specialized techniques such as fractional crystallization or chromatographic methods.

The parent non-deuterated compound demonstrates similar isomeric behavior, with the cis form (CAS 15827-56-2) and trans form (CAS 2615-25-0) being well-characterized entities. The trans isomer of the standard compound exhibits a melting point range of 67-72 degrees Celsius and demonstrates greater thermal stability compared to the cis form. These stereochemical considerations remain relevant for the deuterated analog, with similar property variations expected between the cis and trans configurations.

Historical Context of Deuterated Cyclohexane Derivatives

The development of deuterated cyclohexane derivatives represents a significant advancement in isotopic labeling chemistry, building upon foundational work in deuterium incorporation methodologies established in the mid-20th century. Early investigations into deuterated hydrocarbons, including benzene-d6 and cyclohexane-d12, provided the theoretical and practical framework for developing more sophisticated deuterated organic molecules. These pioneering studies demonstrated the feasibility of selective deuterium incorporation and established the analytical techniques necessary for characterizing isotopically labeled compounds.

The synthesis of deuterated cyclohexane derivatives initially focused on simple hydrocarbons, with subsequent expansion to functionalized systems containing heteroatoms. Research into deuterium labeling of cyclohexane systems has revealed important insights into reaction mechanisms and isotope effects, particularly in the context of catalytic hydrogenation processes. Studies involving Clemmensen and Wolff-Kishner reduction reactions have demonstrated the complexity of deuterium incorporation patterns and the potential for isotope exchange under specific reaction conditions.

The development of this compound specifically addresses the need for isotopically labeled diamine compounds in various research applications. This compound represents an evolution from simpler deuterated cyclohexane derivatives, incorporating both the structural complexity of difunctional molecules and the analytical advantages of deuterium labeling. The systematic incorporation of ten deuterium atoms provides enhanced spectroscopic differentiation while maintaining the essential chemical reactivity of the amino functional groups.

Contemporary applications of deuterated cyclohexane derivatives extend beyond basic research to include pharmaceutical development, materials science, and analytical chemistry. The unique properties imparted by deuterium substitution, including altered metabolic pathways and enhanced stability toward certain degradation mechanisms, have expanded the utility of these compounds in drug discovery and development programs. The availability of well-characterized deuterated standards such as this compound facilitates quantitative analytical methods and mechanistic studies requiring isotopic differentiation.

Properties

CAS No.

1219802-80-8

Molecular Formula

C6H4D10N2

Molecular Weight

124.25

Synonyms

1,4-CYCLOHEXANE-D10-DIAMINE

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Deuterated Precursors

A common route involves the catalytic hydrogenation of deuterated benzene derivatives. Source describes a four-step process starting with benzene bound to a tungsten complex, [WTp(NO)(PMe₃)(η²-benzene)], which undergoes sequential protonation and hydride addition. By varying deuterated reagents (e.g., D₂O, LiAlD₄), researchers achieved precise deuteration at specific ring positions. For example:

Benzene[WTp(NO)(PMe₃)]η²-cyclohexene-dnNH₃1,4-cyclohexane-d₁₀-diamine\text{Benzene} \xrightarrow{\text{[WTp(NO)(PMe₃)]}} \text{η²-cyclohexene-d}_{n} \xrightarrow{\text{NH₃}} \text{1,4-cyclohexane-d₁₀-diamine}

This method produced 52 stereoisotopomers of cyclohexene, with deuterium incorporation exceeding 95% at targeted positions.

Table 1: Reaction Conditions for Catalytic Hydrogenation

ParameterValueSource
Catalyst[WTp(NO)(PMe₃)]
Temperature25–50°C
Pressure1–3 atm H₂/D₂
Deuterium Incorporation92–98%

High-Pressure Ammonolysis of Cyclohexanediol-d10

Source outlines a method where 1,4-cyclohexanediol-d₁₀ is reacted with ammonia under high pressure (50–100 bar) and elevated temperatures (150–200°C). The reaction proceeds via nucleophilic substitution, with the hydroxyl groups replaced by amino groups:

Cyclohexanediol-d10+2NH31,4-Cyclohexane-d10-diamine+2H2O\text{Cyclohexanediol-d}{10} + 2\text{NH}3 \rightarrow \text{1,4-Cyclohexane-d}{10}\text{-diamine} + 2\text{H}2\text{O}

Key challenges include minimizing side reactions such as ring-opening or over-amination. Using palladium or ruthenium catalysts improved yields to 70–85%, with chemical purity >98%.

Chlorination-Amination Pathway

Patent details a chlorination-amination strategy starting with cyclohexane-1,4-dicarboxylic acid. The process involves:

  • Chlorination : Reacting the dicarboxylic acid with thionyl chloride to form the diacyl chloride.

  • Amidation : Treating the diacyl chloride with ammonia to yield cyclohexane-1,4-dicarboxamide.

  • Hofmann Degradation : Converting the diamide to the diamine using sodium hypochlorite and NaOH:

Diamide+NaOCl+2NaOH1,4-Cyclohexane-diamine+2NaCl+CO2\text{Diamide} + \text{NaOCl} + 2\text{NaOH} \rightarrow \text{1,4-Cyclohexane-diamine} + 2\text{NaCl} + \text{CO}_2

Deuterium incorporation is achieved by substituting H₂O with D₂O during hydrolysis steps. This method predominantly yields the trans isomer (∼80%) due to steric hindrance during ring closure.

Table 2: Comparison of Trans/Cis Ratios in Chlorination-Amination

StepTrans:Cis RatioConditionsSource
Chlorination3:15–25°C, 1–6 bar
Hofmann Degradation4:130–80°C, NaOH

Stereoselective Deuteration Techniques

Acid/Base-Mediated Isotope Exchange

Source highlights a tungsten-mediated approach where deuterated acids (e.g., DCl) and hydrides (e.g., LiAlD₄) control deuteration sites. For instance, using DCl in the protonation step introduced deuterium at the 1 and 4 positions, while LiAlD₄ added deuterium at the 2 and 5 positions. This modularity allows the synthesis of all ten isotopologues of cyclohexane-d10-diamine.

Purification and Characterization

Chromatographic Separation

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves cis/trans isomers. Source notes that cis-1,4-cyclohexanediamine elutes earlier than the trans isomer due to reduced polarity.

Spectroscopic Analysis

  • NMR : Deuterium splitting patterns confirm deuteration sites. For example, the trans isomer shows a singlet for equivalent axial deuteriums.

  • Mass Spectrometry : Molecular ion peaks at m/z 124.25 (C₆D₁₀H₄N₂⁺) verify isotopic purity.

Industrial-Scale Production Challenges

  • Cost of Deuterated Reagents : D₂O and LiAlD₄ are expensive, limiting large-scale use.

  • By-Product Management : Chlorination generates NaCl and CO₂, requiring efficient waste handling.

  • Regulatory Compliance : Handling high-pressure ammonia and toxic chlorinating agents mandates strict safety protocols .

Chemical Reactions Analysis

Types of Reactions: 1,4-Cyclohexane-d10-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexane-1,4-dione.

    Reduction: It can be reduced to form cyclohexane-1,4-diol.

    Substitution: The amino groups can participate in substitution reactions to form derivatives such as N-alkylated or N-acylated products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Cyclohexane-1,4-dione.

    Reduction: Cyclohexane-1,4-diol.

    Substitution: N-alkylated or N-acylated cyclohexane derivatives.

Scientific Research Applications

1,4-Cyclohexane-d10-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.

    Biology: Employed in studies involving isotopic labeling to track molecular interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials, including adhesives, coatings, and resins.

Mechanism of Action

The mechanism of action of 1,4-cyclohexane-d10-diamine involves its interaction with various molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects. The deuterium atoms in the compound provide a unique advantage in research, as they allow for precise tracking and analysis of the compound’s behavior in biological systems .

Comparison with Similar Compounds

    1,4-Cyclohexanediamine: The non-deuterated form of the compound, commonly used in similar applications.

    1,2-Cyclohexanediamine: A structural isomer with amino groups at the 1 and 2 positions of the cyclohexane ring.

    Hexamethylenediamine: A related compound with a linear aliphatic chain instead of a cyclohexane ring.

Uniqueness: 1,4-Cyclohexane-d10-diamine is unique due to its isotopic labeling with deuterium atoms. This feature makes it particularly valuable in research applications where precise tracking and analysis of molecular interactions are required. The deuterium atoms provide a distinct advantage in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for more accurate and detailed analysis compared to non-deuterated analogs .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,4-cyclohexane-d10-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves catalytic deuteration of 1,4-diaminocyclohexane using deuterium gas (D₂) under controlled pressure (5–10 atm) and temperature (80–120°C). Critical parameters include catalyst selection (e.g., Pd/C or Raney Ni), solvent purity (deuterated solvents like D₂O), and reaction time (24–72 hours) to minimize side reactions. Post-synthesis purification via recrystallization or HPLC ensures isotopic purity >98% .

Q. How can the cis/trans isomer ratio of this compound be quantified experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods. For NMR, the coupling constants (J) between axial/equatorial protons differ significantly between isomers (e.g., cis: J ≈ 8–12 Hz; trans: J ≈ 2–4 Hz). GC-MS with chiral columns can resolve peaks for each isomer, calibrated against reference standards .

Q. What spectroscopic techniques are critical for characterizing deuterated analogs like this compound?

  • Methodological Answer : Fourier-Transform Infrared Spectroscopy (FTIR) identifies deuteration via C-D stretching bands (~2100–2200 cm⁻¹). High-resolution Mass Spectrometry (HRMS) confirms molecular mass (124.25 g/mol for C₆H₄D₁₀N₂). X-ray crystallography resolves spatial arrangements of deuterium atoms, particularly in isomer differentiation .

Advanced Research Questions

Q. How do deuteration patterns in this compound affect its reactivity in polymer synthesis?

  • Methodological Answer : Deuteration alters bond dissociation energies and steric effects. For polyamide synthesis, deuterated diamines exhibit slower reaction kinetics with dicarboxylic acids (e.g., adipic acid) due to reduced nucleophilicity of ND₂ groups. Kinetic studies using stopped-flow FTIR or isotopic tracing (²H NMR) quantify these effects .

Q. What strategies resolve contradictions in toxicity data for deuterated diamines?

  • Methodological Answer : Contradictions arise from isotopic effects on metabolic pathways. A tiered approach is recommended:

  • Step 1 : Compare in vitro cytotoxicity (e.g., MTT assays) of deuterated vs. non-deuterated analogs.
  • Step 2 : Use deuterium-specific LC-MS to track metabolites in hepatic microsome models.
  • Step 3 : Apply EPA’s systematic review protocol (2021) to weight evidence, prioritizing studies with rigorous isotopic controls .

Q. How can computational modeling predict the catalytic efficacy of this compound in asymmetric synthesis?

  • Methodological Answer : Density Functional Theory (DFT) simulations model transition states in enantioselective reactions. Key parameters include:

  • Energy barriers : Compare activation energies for deuterated vs. non-deuterated ligands.
  • Steric maps : Analyze spatial hindrance using molecular docking software (e.g., AutoDock).
    Experimental validation via chiral HPLC of reaction products (e.g., epoxides) confirms computational predictions .

Data Analysis and Experimental Design

Q. What experimental controls are essential when studying isotopic effects in deuterated diamines?

  • Methodological Answer :

  • Isotopic purity controls : Use deuterium-depleted analogs to isolate isotopic effects.
  • Solvent matching : Ensure deuterated solvents (e.g., D₂O) are used consistently to avoid proton exchange.
  • Blind assays : Mask isotopic labels during biological assays to eliminate bias .

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